

What are the physicochemical properties of isobutyl lactate?

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Compound of Interest

Compound Name: *Isobutyl lactate*

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Isobutyl Lactate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **isobutyl lactate**. The information is curated for professionals in research and development, offering precise data, standardized experimental methodologies, and a visualization of its chemical synthesis.

Overview of Isobutyl Lactate

Isobutyl lactate (2-methylpropyl 2-hydroxypropanoate) is the isobutyl ester of lactic acid.[1][2] It is recognized as a "green" solvent, often produced from the fermentation of carbohydrates, making it a renewable and biodegradable alternative to conventional solvents.[2][3] Its properties make it a valuable component in various industrial and pharmaceutical applications, including as a solvent for coatings, inks, and cleaning products, a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

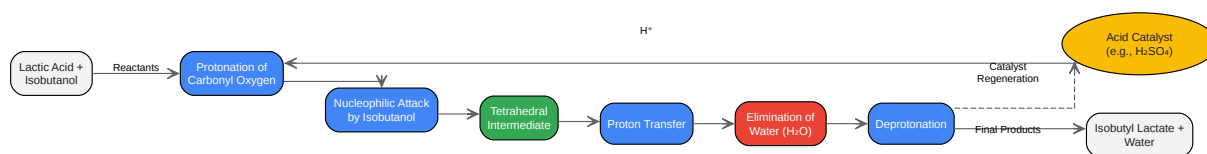
Physicochemical Properties

The fundamental physicochemical properties of **isobutyl lactate** are summarized below. Data has been compiled from various chemical and safety data sources to provide a comprehensive and comparative overview.

Property	Value
Molecular Formula	C ₇ H ₁₄ O ₃
Molecular Weight	146.18 g/mol
Appearance	Colorless to pale yellow, clear liquid
Odor	Faint, fruity, buttery, and caramellic odor
Boiling Point	173 - 182 °C at 760 mmHg
Melting Point	-55 °C
Density	0.968 - 0.984 g/cm ³ at 20-25 °C
Vapor Pressure	0.3 - 0.513 mmHg at 25 °C
Flash Point	65.56 - 67 °C (Closed Cup)
Water Solubility	Slightly soluble (approx. 42 - 61 g/L at 25 °C)
Solubility in Organics	Miscible with most organic solvents, including alcohol and ether. [5] [6]
Refractive Index	1.415 - 1.426 at 20 °C
logP (n-octanol/water)	0.18 - 1.2 (estimated)

Synthesis Pathway: Fischer-Speier Esterification

Isobutyl lactate is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between lactic acid and isobutanol. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.



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Caption: Workflow of **Isobutyl Lactate** synthesis via Fischer-Speier Esterification.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **isobutyl lactate** is governed by internationally recognized standardized methods. Below are summaries of the typical protocols used for measuring the key properties listed above.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^{[7][8]}

- Principle: A variety of methods can be used, including the ebulliometer, dynamic method, and distillation method.^{[8][9]} For the dynamic method, the substance is heated, and the vapor pressure is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.^[7]
- Apparatus: A heating apparatus, a suitable pressure and temperature measurement device, and a sample container.
- Procedure (Dynamic Method Summary):
 - The sample is placed in the apparatus, which is then sealed.
 - The pressure in the apparatus is reduced and then held constant.
 - The sample is heated at a slow, constant rate.

- The temperature at which boiling commences is recorded as a function of the set pressure.
- The boiling point at standard pressure is determined by interpolation from the vapor pressure curve.^[7]

Density Determination for Liquids (OECD Guideline 109)

Density is the mass of a substance per unit volume.^[6]^[10]

- Principle: Methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.^[10]^[11] The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to the sample's density.
- Apparatus: Oscillating densitometer or a calibrated pycnometer, and a constant temperature bath.
- Procedure (Oscillating Densitometer Summary):
 - The instrument is calibrated using two substances of known density (e.g., dry air and degassed, bi-distilled water).
 - The sample is introduced into the clean, dry measuring cell, ensuring no air bubbles are present.
 - The cell is brought to the specified temperature (e.g., 20 °C).
 - The oscillation period is measured once thermal equilibrium is reached.
 - The density is calculated automatically by the instrument based on the calibration data.^[11]

Water Solubility (OECD Guideline 105)

This guideline determines the saturation mass concentration of a substance in water at a given temperature.^[12]^[13]

- Principle: The "Flask Method" is suitable for substances with solubilities above 10 mg/L. It involves dissolving the substance in water until saturation is reached, followed by the determination of the concentration in the aqueous solution.[\[4\]](#)[\[12\]](#)
- Apparatus: Shaking flask, constant temperature bath or shaker, centrifugation equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.
- Procedure (Flask Method Summary):
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous phase.
 - The concentration of **isobutyl lactate** in the clear aqueous solution is determined using a validated analytical method.[\[12\]](#)

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air.[\[3\]](#)[\[14\]](#)

- Principle: The Pensky-Martens closed-cup method is used for liquids with viscosities that require stirring to ensure temperature uniformity.[\[3\]](#)[\[15\]](#)[\[16\]](#) The sample is heated at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid.[\[3\]](#)
- Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, stirrer, ignition source, and temperature probe.[\[15\]](#)
- Procedure Summary:
 - The sample is poured into the test cup to a specified level.
 - The lid is secured, and the sample is heated and stirred at a prescribed rate.

- At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.[3]

n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient (P_{ow} or K_{ow}) is a measure of a chemical's lipophilicity.[17]

- Principle: The "Shake Flask Method" is used for $\log P_{ow}$ values between -2 and 4. The substance is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the substance in each phase is then measured.[18]
[19]
- Apparatus: Centrifuge tubes with stoppers, mechanical shaker, constant temperature environment, and a suitable analytical instrument for concentration measurement.
- Procedure Summary:
 - n-Octanol and water are pre-saturated with each other.
 - A small amount of **isobutyl lactate** is dissolved in the pre-saturated n-octanol/water mixture in a centrifuge tube.
 - The tube is shaken vigorously until equilibrium is established, then centrifuged to ensure complete separation of the two phases.[19]
 - The concentration of the substance in both the n-octanol and water phases is determined analytically.
 - The P_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[17]

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